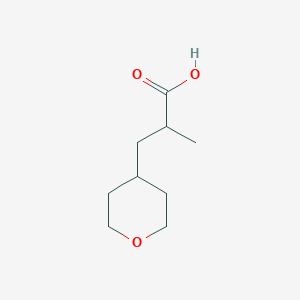

2-Methyl-3-(oxan-4-yl)propanoic acid

Description

Evolution and Context of Oxane-Substituted Propanoic Acid Derivatives in Organic Chemistry

Propanoic acid and its derivatives are fundamental structures in organic chemistry, found in numerous natural products and synthetic compounds. The strategic modification of the basic propanoic acid scaffold by introducing various substituents has been a consistent theme in the evolution of synthetic chemistry. These modifications are designed to alter the molecule's physical, chemical, and biological properties.

The introduction of cyclic ethers, such as an oxane (tetrahydropyran) ring, is a key strategy in medicinal chemistry and materials science. The oxane moiety can influence a molecule's polarity, solubility, and ability to form hydrogen bonds, which in turn can affect its pharmacokinetic profile in biological systems. The evolution of this class of compounds can be seen in the wide array of substituted propanoic acids that have been synthesized and studied. For instance, derivatives where the oxane ring is replaced by other cyclic or aromatic systems, such as phenyl or pyridinyl groups, are common. sigmaaldrich.com The synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic acid derivatives, for example, highlights how the propanoic acid core can be linked to complex heterocyclic systems to create compounds with specific biological activities, such as potent cytotoxicity against cancer cells. nih.gov

Research into related structures, such as 2‐[(2‐methylpropanoyl)amino]propanoic acid and its organotin derivatives, further illustrates the versatility of the propanoic acid core in creating complex molecules with interesting structural features and potential antimicrobial activities. researchgate.net The development of these varied derivatives underscores a trend in organic synthesis: the use of simple, versatile scaffolds like propanoic acid to build a diverse library of compounds for screening in drug discovery and other applications.

Significance as a Key Intermediate and Synthon in Contemporary Chemical Synthesis

2-Methyl-3-(oxan-4-yl)propanoic acid is significant primarily as a synthon—a molecular building block used in the synthesis of more complex molecules. Its bifunctional nature, possessing both a carboxylic acid group and a saturated heterocyclic oxane ring, makes it a versatile intermediate.

The carboxylic acid group is a highly valuable functional group in synthesis. It can be readily converted into a variety of other functionalities, including esters, amides, acid chlorides, and alcohols. For example, its corresponding methyl ester, methyl 3-(oxan-4-yl)propanoate, serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals. evitachem.com This ester can be synthesized by condensing the parent acid with methanol (B129727) or by using pre-activated acyl donors. evitachem.com The ester itself can then undergo further reactions like hydrolysis back to the acid, reduction to an alcohol, or transesterification. evitachem.com

The oxane ring provides specific steric and electronic properties. Its presence can enhance the drug-like properties of a larger molecule by increasing its polarity and potential for hydrogen bonding, which can improve aqueous solubility and metabolic stability. The synthesis of compounds like 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl butanoic acid derivatives for use as angiotensin-II receptor antagonists demonstrates the utility of complex carboxylic acids in creating potent bioactive agents. mdpi.com Similarly, the development of 3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives as selective inhibitors for colon cancer cells highlights how modifications to the propanoic acid structure can lead to targeted therapeutic action. rsc.org

By analogy, this compound represents a valuable starting material for creating novel compounds. The methyl group at the alpha-position can influence the reactivity and stereochemistry of reactions at the adjacent carboxylic acid. This combination of features makes it a useful component for combinatorial chemistry libraries aimed at discovering new lead compounds in drug development.

Interactive Data Tables

Chemical Properties of Related Propanoic Acid Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Application/Note | Reference |

| Methyl 3-(oxan-4-yl)propanoate | C9H17NO3 | 187.24 | Intermediate in organic synthesis | evitachem.com |

| 2-Methyl-3-oxopropanoic acid | C4H6O3 | 102.09 | Metabolite in Homo sapiens and E. coli | nih.gov |

| 2-Methyl-3-(pyridin-4-yl)propanoic acid | C9H11NO2 | 165.19 | Chemical synthesis intermediate | sigmaaldrich.com |

| 2-Amino-2-methyl-3-(oxan-4-yl)propanoic acid | C9H17NO3 | 187.24 | Building block | nih.gov |

| 2,3-Bis(methylamino)-3-(oxan-4-yl)propanoic acid | C10H20N2O3 | 216.28 | Chemical intermediate | nih.gov |

| Methyl 2-oxopropanoate (Methyl Pyruvate) | C4H6O3 | 102.0886 | Chemical synthesis intermediate | nist.gov |

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-3-(oxan-4-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c1-7(9(10)11)6-8-2-4-12-5-3-8/h7-8H,2-6H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEOUEPSWAGACTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1CCOCC1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Methyl 3 Oxan 4 Yl Propanoic Acid

Strategic Disconnections in Retrosynthetic Planning

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 2-methyl-3-(oxan-4-yl)propanoic acid, several logical disconnections can be envisioned to guide its synthesis.

One common approach involves breaking the bond between the second and third carbons (C2-C3) of the propanoic acid chain. This disconnection simplifies the molecule into two key fragments: an oxane-containing unit and a propanoic acid precursor. This strategy is often favored as it allows for the separate synthesis and subsequent coupling of these two components.

Another strategy focuses on the formation of the oxane ring itself. This involves breaking one of the carbon-oxygen bonds within the ring, leading to a linear precursor that can be cyclized in a later step. The choice of which bond to break depends on the desired substitution pattern and the availability of starting materials.

A third retrosynthetic approach would involve disconnecting the entire propanoic acid side chain from the oxane ring. This would necessitate a pre-functionalized oxane scaffold onto which the acid side chain could be built.

The selection of a particular retrosynthetic strategy is influenced by factors such as the desired stereochemistry, the efficiency of the individual reactions, and the accessibility of the required starting materials. youtube.comyoutube.comyoutube.com

Approaches to the Oxane Ring System Integration

The tetrahydropyran (B127337) (oxane) ring is a common structural motif in many biologically active molecules, and numerous methods for its synthesis have been developed. researchgate.netresearchgate.net

Building the oxane ring from a linear precursor through intramolecular cyclization is a powerful and frequently employed strategy. acs.orgnih.gov Several methods are available to achieve this transformation:

Intramolecular Williamson Ether Synthesis: This classic method involves the reaction of a molecule containing both a hydroxyl group and a leaving group (such as a halide) to form the cyclic ether.

Oxy-Michael Addition: In this approach, a hydroxyl group adds to an activated double bond within the same molecule to form the six-membered ring.

Radical Cyclization: Free radical-mediated reactions can also be used to construct the tetrahydropyran ring system. acs.org

Prins Cyclization: The acid-catalyzed reaction of a homoallylic alcohol with an aldehyde can generate tetrahydropyran-4-ol derivatives. organic-chemistry.org

Intramolecular Epoxide Ring Opening: The ring-opening of a 4,5-epoxy-alcohol can lead to the formation of a tetrahydropyran ring. nih.gov

The choice of cyclization method depends on the specific functionality present in the linear precursor and the desired stereochemical outcome.

An alternative to constructing the oxane ring from scratch is to start with a pre-formed tetrahydropyran ring and modify it. nih.gov This approach can be more efficient if suitable starting materials are readily available.

From Tetrahydropyran-4-one: This commercially available ketone is a versatile starting material. It can undergo a variety of reactions at the carbonyl group to introduce the necessary carbon framework for the propanoic acid side chain.

From (Oxan-4-yl)methanol: This alcohol, also known as tetrahydropyran-4-methanol, can be converted into a leaving group, which can then be displaced by a nucleophile to build the side chain. nih.gov

When the oxane ring itself contains stereocenters, their controlled formation is crucial. Several methods can be employed to achieve stereoselectivity:

Palladium-Catalyzed Reactions: Recent advances have shown that palladium-catalyzed reactions can be used for the stereoselective synthesis of substituted tetrahydropyrans. acs.org

Diastereoselective Reactions: By using substrates with existing stereocenters, it is possible to influence the stereochemical outcome of subsequent reactions, leading to the desired diastereomer. nih.gov

Construction of the 2-Methylpropanoic Acid Segment

The final key challenge in the synthesis of this compound is the creation of the chiral center at the carbon atom adjacent to the carboxylic acid group.

The enantioselective synthesis of α-substituted carboxylic acids is a well-developed area of organic chemistry. rsc.org Several reliable methods exist to introduce the methyl group with a high degree of stereocontrol:

Chiral Auxiliaries: One of the most common methods involves the use of a chiral auxiliary, a molecule that temporarily attaches to the propanoic acid precursor to direct the methylation to one face of the molecule. researchgate.netnih.gov The Evans' oxazolidinone and Myers' pseudoephedrine auxiliaries are well-known examples that provide high levels of stereocontrol. nih.gov After the methylation step, the auxiliary is removed to yield the desired enantiomerically enriched product.

Asymmetric Alkylation: The direct alkylation of an enolate derived from a carboxylic acid derivative using a chiral catalyst can also provide the desired product with high enantioselectivity. researchgate.netacs.org

Biocatalytic Approaches: The use of enzymes, such as methyltransferases, offers a green and highly selective method for the asymmetric methylation of α-keto acids, which can then be converted to the desired carboxylic acid. researchgate.netnih.gov

Derivatization of Propanoic Acid Precursors

A primary strategy for synthesizing the target molecule involves the derivatization of propanoic acid or its esters to facilitate the introduction of the oxanylmethyl group at the C-2 position. This is typically achieved by generating a nucleophilic enolate from a propanoic acid derivative, which then reacts with a suitable electrophile.

One of the most effective methods for achieving stereocontrol in such alkylations is through the use of chiral auxiliaries. wikipedia.orgsigmaaldrich.com A propanoic acid unit can be temporarily attached to a chiral auxiliary, such as an Evans oxazolidinone or pseudoephedrine, to form a chiral N-acyl derivative. wikipedia.orgresearchgate.net The presence of the chiral auxiliary directs the approach of the electrophile to one face of the enolate, which is formed by deprotonation with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS). researchgate.netbath.ac.uk

For the synthesis of this compound, the enolate of the N-propionyl chiral auxiliary would be reacted with an electrophilic oxane-containing synthon, such as 4-(bromomethyl)oxane or 4-(tosyloxymethyl)oxane. The steric hindrance provided by the auxiliary guides the alkylation to occur with high diastereoselectivity. Subsequent removal of the auxiliary under specific cleavage conditions (e.g., hydrolysis with lithium hydroperoxide for oxazolidinones) yields the desired enantiomerically enriched this compound and allows the auxiliary to be recovered for reuse. wikipedia.orgsigmaaldrich.com

Convergent and Linear Synthetic Schemes

The synthesis of this compound can be designed using either a linear or a convergent approach.

Independent synthesis of a chiral propanoic acid equivalent bearing a reactive handle (e.g., a halide).

Independent synthesis of a nucleophilic oxane species (e.g., an organometallic reagent derived from 4-bromomethyl-oxane).

Coupling of these two fragments to form the final product.

Catalytic Systems and Reaction Condition Optimization

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to increased efficiency, selectivity, and milder reaction conditions. For the synthesis of this compound, various catalytic systems could be employed.

Catalytic Hydrogenation: If the synthesis proceeds through an unsaturated intermediate, such as a precursor containing a dihydropyran ring or an alkene in the side chain, catalytic hydrogenation is a key step. libretexts.org Using heterogeneous catalysts like palladium on carbon (Pd/C) or platinum dioxide (PtO₂), a double bond can be reduced to a single bond under a hydrogen atmosphere. libretexts.orgyoutube.com This method is fundamental for converting unsaturated cyclic ethers into saturated ones like oxane. The hydrogenation typically proceeds via syn-addition, where both hydrogen atoms add to the same face of the double bond. libretexts.orgyoutube.com

Phase-Transfer Catalysis (PTC): In reactions involving two immiscible phases, such as an aqueous base and an organic solvent containing the substrate, a phase-transfer catalyst can dramatically increase reaction rates. For an alkylation step, a catalyst like tetrabutylammonium (B224687) bromide (TBAB) can transport a hydroxide (B78521) or other aqueous-soluble anion into the organic phase to act as a base or nucleophile. beilstein-journals.org This could be applied to the alkylation of a propanoic acid derivative with an oxane-based electrophile under basic conditions. beilstein-journals.org

Optimization of reaction conditions is critical. Factors such as the choice of solvent, temperature, stoichiometry of reagents, and type of base can significantly impact the yield and stereoselectivity of the reaction. For instance, in the alkylation of chiral N-acyloxazolidinones, the choice of Lewis acid during aldol-type reactions or the specific counter-ion of the enolate can influence the diastereomeric ratio of the product. researchgate.net Systematic screening of these parameters is essential to develop a robust and efficient synthesis.

Diastereoselective and Enantioselective Synthesis Strategies for this compound

Achieving the correct stereochemistry at the C-2 position is a primary challenge in the synthesis of this compound. Both diastereoselective and enantioselective strategies are employed to control this outcome.

The most common diastereoselective approach, as previously mentioned, is the use of chiral auxiliaries. sigmaaldrich.com These are stereogenic groups that are temporarily incorporated into the substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org The auxiliary creates a chiral environment that biases the formation of one diastereomer over the other.

Key Chiral Auxiliaries in Asymmetric Synthesis:

| Chiral Auxiliary | Typical Application | Removal Conditions |

|---|---|---|

| Evans Oxazolidinones | Asymmetric alkylations, aldol (B89426) reactions, acylations. researchgate.net | LiOOH/H₂O₂; LiOH/H₂O₂ |

| Pseudoephedrine Amides | Asymmetric alkylation to produce α-substituted carboxylic acids. wikipedia.org | Acidic or basic hydrolysis |

| Camphorsultams | Asymmetric Diels-Alder reactions, alkylations, aldol reactions. researchgate.net | LiAlH₄ reduction; Hydrolysis |

| tert-Butanesulfinamide | Synthesis of chiral amines via addition to imines. sigmaaldrich.comresearchgate.net | Acidic hydrolysis (e.g., HCl) |

In a typical sequence for the target molecule using an Evans-type oxazolidinone, propionyl chloride would be reacted with the chiral auxiliary. The resulting N-propionyl imide is then deprotonated to form a Z-enolate, which subsequently reacts with an electrophile like 4-(bromomethyl)oxane. The bulky substituent on the auxiliary directs the electrophile to the opposite face, leading to the formation of one diastereomer in high excess. researchgate.net

Enantioselective catalysis offers an alternative where a small amount of a chiral catalyst creates the desired enantiomer without the need to attach and remove an auxiliary. While specific enantioselective catalysts for the direct synthesis of this compound are not detailed in the provided context, general strategies could include:

Asymmetric Hydrogenation: If the synthesis involves the reduction of a C=C bond at the α,β-position of the propanoic acid chain (e.g., in a precursor like (E/Z)-2-methyl-3-(oxan-4-ylidene)propanoic acid), a chiral transition metal catalyst (e.g., Rhodium or Ruthenium with chiral phosphine (B1218219) ligands) could be used to set the stereocenter at C-2.

Chiral Phase-Transfer Catalysis: Asymmetric alkylation could be performed using a chiral phase-transfer catalyst to control the stereochemistry of the addition of the oxane moiety.

These advanced methods are at the forefront of modern organic synthesis and provide an efficient route to enantiomerically pure compounds. bath.ac.uk

Chemical Reactivity and Mechanistic Investigations of 2 Methyl 3 Oxan 4 Yl Propanoic Acid

Reactions at the Carboxylic Acid Functionality

The carboxylic acid group is a versatile functional handle, enabling a variety of transformations central to organic synthesis.

Esterification and Amidation Studies

Esterification:

The conversion of 2-Methyl-3-(oxan-4-yl)propanoic acid to its corresponding esters can be achieved through several established methods. The reactivity is analogous to that of other sterically hindered carboxylic acids. researchgate.net Acid-catalyzed esterification, commonly known as the Fischer-Speier esterification, represents a primary route. This equilibrium-driven process typically involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. researchgate.net

A study on the related compound, 2-methyl-2-(2,6,6-trimethyltetrahydropyran-2-yl)propanoic acid, demonstrated successful esterification with various alcohols, including methanol (B129727), ethanol, and 1-propanol. researchgate.net It is anticipated that this compound would undergo similar transformations.

For more sensitive substrates or to achieve higher yields under milder conditions, coupling agents can be employed. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), facilitate ester formation at room temperature by activating the carboxylic acid.

Interactive Data Table: Representative Esterification Reactions of Related Tetrahydropyran-Containing Carboxylic Acids

| Carboxylic Acid | Alcohol | Catalyst/Reagent | Conditions | Product | Yield (%) | Reference |

| 2-methyl-2-(2,6,6-trimethyltetrahydropyran-2-yl)propanoic acid | Methanol | Boron trifluoride diethyl etherate | Not specified | Methyl 2-methyl-2-(2,6,6-trimethyltetrahydropyran-2-yl)propanoate | Not specified | researchgate.net |

| 2-methyl-2-(2,6,6-trimethyltetrahydropyran-2-yl)propanoic acid | Ethanol | Boron trifluoride diethyl etherate | Not specified | Ethyl 2-methyl-2-(2,6,6-trimethyltetrahydropyran-2-yl)propanoate | Not specified | researchgate.net |

| 2-methyl-2-(2,6,6-trimethyltetrahydropyran-2-yl)propanoic acid | 1-Propanol | Boron trifluoride diethyl etherate | Not specified | Propyl 2-methyl-2-(2,6,6-trimethyltetrahydropyran-2-yl)propanoate | Not specified | researchgate.net |

Amidation:

The synthesis of amides from this compound can be accomplished by reacting the carboxylic acid with an amine. Direct thermal amidation, which involves heating the carboxylic acid and amine to high temperatures to drive off water, is generally a harsh method and may not be suitable for this substrate due to the potential for side reactions. masterorganicchemistry.com

A more common and milder approach involves the use of coupling agents, similar to those used in esterification. Reagents such as DCC, EDC, or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are effective for promoting amide bond formation under gentle conditions. masterorganicchemistry.com These methods are particularly useful for coupling with sensitive or valuable amines and for preserving the stereochemical integrity of the α-chiral center. The reaction proceeds through an activated intermediate, such as an O-acylisourea, which is then readily attacked by the amine nucleophile. masterorganicchemistry.com

Formation of Acid Derivatives (e.g., Anhydrides, Acid Chlorides)

Acid Chlorides:

The synthesis of 2-Methyl-3-(oxan-4-yl)propanoyl chloride, a more reactive derivative, can be achieved by treating the parent carboxylic acid with a variety of chlorinating agents. Thionyl chloride (SOCl₂) is a common reagent for this transformation, often used with a catalytic amount of dimethylformamide (DMF). masterorganicchemistry.com Oxalyl chloride, another effective reagent, offers the advantage of producing only gaseous byproducts. These acid chlorides are valuable intermediates for the synthesis of esters and amides under very mild conditions.

Anhydrides:

Decarboxylation Pathways

The decarboxylation of this compound, which would involve the loss of carbon dioxide and the formation of 4-isobutyl-tetrahydropyran, is not a facile process under normal conditions. Simple aliphatic carboxylic acids are generally resistant to decarboxylation.

However, decarboxylation can be induced under specific conditions, particularly if a functional group that can stabilize the resulting carbanion is present at the β-position. Since this compound is a β-substituted propanoic acid, its decarboxylation might be achievable, although likely requiring harsh conditions. The reaction typically proceeds through the formation of a carbanion intermediate upon loss of CO₂. masterorganicchemistry.com The stability of this intermediate is crucial for the reaction to occur. For related β-keto acids, decarboxylation occurs readily upon heating via a cyclic transition state. masterorganicchemistry.com While the oxane ring does not provide the same level of activation as a keto group, specialized decarboxylation methods, such as the Barton decarboxylation or oxidative decarboxylation, could potentially be applied.

Transformations Involving the α-Chiral Center

The presence of a stereogenic center at the α-position of this compound introduces the possibility of stereochemical transformations.

Racemization and Epimerization Processes

Racemization and Epimerization:

Racemization or epimerization at the α-center of this compound would involve the cleavage and reformation of the Cα-H bond. This process typically requires conditions that promote the formation of an enol or enolate intermediate. Under strongly basic conditions, deprotonation at the α-position can occur, leading to a planar enolate which, upon reprotonation, can yield a mixture of enantiomers or diastereomers if another stereocenter is present.

While specific studies on the racemization of this compound are not documented, it is known that amidation reactions using coupling agents under neutral conditions are generally effective at preserving the stereochemical integrity of α-chiral carboxylic acids. masterorganicchemistry.com Conversely, conditions that might lead to racemization would be those involving prolonged exposure to strong acids or bases at elevated temperatures.

Kinetic Resolution Approaches

Kinetic Resolution:

Kinetic resolution is a powerful technique for separating the enantiomers of a racemic mixture by exploiting the different rates at which they react with a chiral catalyst or reagent. This results in one enantiomer being consumed faster, leaving the other enantiomer in excess.

For a chiral carboxylic acid like this compound, kinetic resolution could be achieved through several methods:

Enzymatic Resolution: Lipases are commonly used enzymes for the kinetic resolution of chiral carboxylic acids and their esters. In a typical approach, the racemic acid is subjected to esterification with an alcohol in the presence of a lipase. One enantiomer will react preferentially, leading to the formation of an enantioenriched ester and the recovery of the unreacted, enantioenriched carboxylic acid.

Chemical Kinetic Resolution: Chiral catalysts can also be employed. For instance, the acylation of a racemic alcohol with the acid chloride derived from racemic this compound in the presence of a chiral acylation catalyst could lead to the formation of diastereomeric esters at different rates.

While specific examples of the kinetic resolution of this compound are not detailed in the literature, the principles have been successfully applied to a wide range of chiral carboxylic acids, suggesting its feasibility for this compound. nih.gov The choice of enzyme or catalyst would be critical in achieving high enantioselectivity.

Reactivity of the Oxane Ring System

The oxane ring, a six-membered saturated ether, is generally a stable moiety. However, its reactivity can be influenced by the substitution pattern and the reaction conditions employed.

Ring-Opening Reactions and Subsequent Derivatization

The cleavage of the ether bond in the oxane ring of this compound typically requires harsh conditions, such as treatment with strong acids (e.g., HBr, HI) or Lewis acids. These reactions proceed via protonation or coordination to the oxygen atom, followed by nucleophilic attack by the conjugate base or another nucleophile present in the reaction mixture.

For instance, reaction with a strong acid like HBr would likely lead to the formation of a bromo-substituted long-chain carboxylic acid. The regioselectivity of the ring opening would be influenced by steric and electronic factors.

Subsequent derivatization of the ring-opened product can lead to a variety of linear structures. For example, the resulting halo-alcohol can undergo further reactions such as elimination to form an alkene, or substitution of the remaining hydroxyl group.

While specific studies on the ring-opening of this compound are not prevalent in the literature, the general principles of ether cleavage can be applied. A study on the ring-opening of oxetanes, a more strained four-membered ether ring, highlights that such reactions yield important functionalized products depending on the nucleophile and substitution pattern. researchgate.net For less strained rings like oxane, more forcing conditions are generally required. Theoretical studies on the ring-opening of tetrahydrofuran (B95107) (a five-membered ring) by frustrated Lewis pairs also provide insight into the energetics of such processes. nih.govacs.org

Electrophilic and Nucleophilic Substitutions on the Oxane Core

Direct electrophilic or nucleophilic substitution on an unsubstituted carbon of the oxane ring is challenging due to the low reactivity of C-H bonds in such systems. The ether oxygen deactivates the adjacent carbons towards electrophilic attack. uoanbar.edu.iq

However, functionalization can be achieved through indirect methods. For example, radical halogenation could introduce a leaving group onto the ring, which could then be displaced by a nucleophile. The presence of the bulky propanoic acid side chain at the 4-position would likely direct radical substitution to other positions on the ring to minimize steric hindrance.

Nucleophilic substitution reactions are more common on tetrahydropyran (B127337) rings that are appropriately functionalized. For example, if a leaving group is present on the ring, it can be displaced by various nucleophiles. The stereoselectivity of such reactions is often dependent on the conformation of the ring and the nature of the substituent. acs.org

Conformational Analysis and its Influence on Reactivity

The oxane ring in this compound exists predominantly in a chair conformation to minimize torsional and steric strain. The bulky 2-methylpropanoic acid substituent at the 4-position will preferentially occupy an equatorial position to avoid 1,3-diaxial interactions. libretexts.orgyoutube.com This conformational preference has a significant impact on the reactivity of the ring.

The orientation of substituents (axial vs. equatorial) affects their accessibility to reagents and the stereoelectronic requirements of certain reactions. slideshare.netyoutube.com For example, an E2 elimination reaction on a substituted oxane ring would require an anti-periplanar arrangement of the proton and the leaving group, which is more readily achieved when the leaving group is in an axial position.

The table below illustrates the general influence of substituent conformation on the reactivity of cyclohexane (B81311) systems, which is analogous to the oxane ring.

| Reaction Type | Favorable Conformation for Reactivity | Rationale |

| SN2 Reaction | Axial leaving group | Less steric hindrance for backside attack. |

| E2 Elimination | Axial leaving group | Allows for anti-periplanar arrangement with an axial proton. |

| Esterification of an axial vs. equatorial alcohol | Equatorial alcohol | More sterically accessible to the acylating agent. |

This conformational locking by the large substituent at the 4-position can be exploited to control the stereochemical outcome of reactions on the oxane ring.

Coupling Reactions and Complexation Chemistry

The carboxylic acid moiety and the C-H bonds of the alkyl chain and oxane ring provide handles for various coupling and complexation reactions.

Formation of Carbon-Carbon and Carbon-Heteroatom Bonds

The formation of new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds is fundamental to the synthesis of more complex molecules from this compound.

Carbon-Carbon Bond Formation: The α-carbon to the carboxyl group can be deprotonated using a strong base to form an enolate, which can then act as a nucleophile in reactions with electrophiles like alkyl halides to form a new C-C bond. vanderbilt.edu However, this can be challenging due to the potential for side reactions. The malonic ester synthesis provides a classic method for the formation of substituted carboxylic acids. organic-chemistry.org While not a direct reaction of the title compound, it illustrates a general strategy for C-C bond formation adjacent to a carboxylic acid.

Carbon-Heteroatom Bond Formation: The carboxylic acid group can be readily converted into an amide or an ester, forming a new carbon-nitrogen or carbon-oxygen bond, respectively. nih.govlibretexts.org For instance, reaction with an amine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) would yield the corresponding amide. Esterification can be achieved by reacting the carboxylic acid with an alcohol under acidic catalysis.

The table below summarizes some general methods for C-C and C-X bond formation that could be applicable to this compound.

| Reaction Type | Reagents and Conditions | Product Type |

| α-Alkylation | 1. LDA, THF, -78 °C; 2. R-X | α-alkylated carboxylic acid |

| Amide Coupling | R-NH2, DCC | Amide |

| Esterification | R-OH, H+ catalyst | Ester |

| Hell-Volhard-Zelinsky Reaction | 1. Br2, PBr3; 2. H2O | α-bromo carboxylic acid |

The α-bromo acid formed from the Hell-Volhard-Zelinsky reaction is a versatile intermediate for further C-C and C-X bond formation reactions.

Interaction with Transition Metals

The carboxylic acid group of this compound can act as a ligand for transition metals, forming coordination complexes. rsc.org The carboxylate, formed upon deprotonation, can coordinate to metal ions in a monodentate, bidentate, or bridging fashion. The ether oxygen of the oxane ring could also potentially coordinate to a metal center, leading to the formation of a chelate complex, although this is generally a weaker interaction.

The formation of such metal complexes can be of interest for catalysis or for the development of new materials. The specific coordination mode and the properties of the resulting complex would depend on the nature of the metal ion, the solvent, and the reaction conditions.

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure and stereochemistry of organic compounds. For 2-Methyl-3-(oxan-4-yl)propanoic acid, both ¹H and ¹³C NMR would provide crucial information.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for each unique proton environment. The protons on the oxane ring would likely appear as a complex multiplet in the upfield region. The methyl group would present as a doublet, split by the adjacent methine proton. The methine proton itself would be a multiplet due to coupling with the methyl protons and the adjacent methylene (B1212753) protons. The carboxylic acid proton would typically be a broad singlet in the downfield region.

¹³C NMR: The carbon-13 NMR spectrum would complement the proton data by showing a signal for each unique carbon atom. The carbonyl carbon of the carboxylic acid would appear at the most downfield chemical shift. The carbons of the oxane ring would resonate in the intermediate region, while the aliphatic carbons of the methyl, methine, and methylene groups would be found in the upfield region.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be instrumental in assembling the molecular framework by establishing proton-proton and proton-carbon connectivities. Nuclear Overhauser Effect (NOE) experiments could provide insights into the spatial proximity of protons, aiding in the determination of the relative stereochemistry.

Expected ¹H NMR Data: Interactive Data Table

| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad Singlet |

| Oxane Ring Protons | 3.0 - 4.0 | Multiplets |

| Methine Proton (-CH-) | 2.0 - 2.5 | Multiplet |

| Methylene Protons (-CH₂-) | 1.5 - 2.0 | Multiplet |

Expected ¹³C NMR Data: Interactive Data Table

| Carbon Atom | Expected Chemical Shift (ppm) |

|---|---|

| Carbonyl Carbon (-COOH) | 170 - 185 |

| Oxane Ring Carbons | 60 - 75 |

| Methine Carbon (-CH-) | 35 - 45 |

| Methylene Carbon (-CH₂-) | 30 - 40 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular weight, allowing for the confirmation of its elemental formula (C₉H₁₆O₃). Electron ionization (EI) or electrospray ionization (ESI) would typically be employed.

The fragmentation pattern would be expected to show characteristic losses. For instance, the loss of a water molecule (H₂O), a carboxyl group (COOH), or cleavage of the oxane ring would produce fragment ions that could be analyzed to piece together the structure of the parent molecule.

Predicted Fragmentation Pattern: Interactive Data Table

| Fragment Ion | Description |

|---|---|

| [M-H₂O]⁺ | Loss of a water molecule |

| [M-COOH]⁺ | Loss of the carboxylic acid group |

| [M-C₄H₈O]⁺ | Cleavage of the oxane ring |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of molecules, allowing for the identification of functional groups.

IR Spectroscopy: The IR spectrum of this compound would be dominated by a very broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid, which typically exists as a hydrogen-bonded dimer. A strong, sharp absorption band around 1700-1725 cm⁻¹ would correspond to the C=O stretching of the carbonyl group. The C-O stretching of the ether linkage in the oxane ring would appear in the 1050-1150 cm⁻¹ region. C-H stretching and bending vibrations for the aliphatic parts of the molecule would also be present.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C=O stretch would also be visible, though typically weaker than in the IR spectrum. The symmetric C-O-C stretching of the oxane ring and the C-C backbone vibrations would likely give rise to distinct Raman signals.

Characteristic Vibrational Frequencies: Interactive Data Table

| Functional Group | IR Absorption (cm⁻¹) | Raman Shift (cm⁻¹) |

|---|---|---|

| O-H (Carboxylic Acid) | 2500 - 3300 (broad) | Weak |

| C=O (Carbonyl) | 1700 - 1725 (strong) | 1700 - 1725 |

| C-O (Ether) | 1050 - 1150 | Present |

Chiral Chromatography (e.g., HPLC, GC) for Enantiomeric Excess and Purity Assessment

Chiral High-Performance Liquid Chromatography (HPLC): This would be the most common approach. A chiral stationary phase (CSP) would be used, which interacts differently with the two enantiomers, leading to their separation. The choice of CSP would depend on the specific properties of the molecule. Common CSPs are based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or Pirkle-type phases. The separated enantiomers would be detected by a UV detector or a mass spectrometer.

Chiral Gas Chromatography (GC): For volatile derivatives of the compound, chiral GC could be an alternative. The carboxylic acid would first need to be derivatized, for example, by esterification, to increase its volatility. A capillary column coated with a chiral stationary phase would then be used for the separation.

The development of a robust chiral separation method is crucial for the quality control of enantiomerically pure forms of this compound.

X-ray Crystallography for Solid-State Structural Elucidation

If a suitable single crystal of this compound can be grown, X-ray crystallography would provide the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsional angles.

Computational Chemistry and Theoretical Studies

Quantum Mechanical Calculations for Electronic Structure and Bonding

Quantum mechanical (QM) calculations are fundamental to understanding the electronic behavior of a molecule. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels. For 2-Methyl-3-(oxan-4-yl)propanoic acid , QM calculations would reveal key aspects of its chemical nature.

Detailed research findings from QM calculations would typically include mapping the electron density to identify regions susceptible to electrophilic or nucleophilic attack. Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) would provide insights into its reactivity and electronic transitions. The calculated distribution of partial charges on each atom would further explain intermolecular interactions and the molecule's polarity.

Illustrative Data: Calculated Atomic Charges This table presents a hypothetical representation of partial atomic charges for selected atoms in this compound, as would be determined by a quantum mechanical calculation. This data is for illustrative purposes only.

| Atom | Hypothetical Partial Charge (e) |

|---|---|

| Oxygen (Carboxylic Acid, C=O) | -0.55 |

| Oxygen (Carboxylic Acid, -OH) | -0.65 |

| Oxygen (Oxane Ring) | -0.40 |

| Carbon (Carboxylic Acid, C=O) | +0.60 |

Conformational Landscape Analysis of the Oxane Ring and Propanoic Acid Side Chain

The flexibility of both the oxane ring and the propanoic acid side chain means that This compound can exist in multiple three-dimensional shapes, or conformations. Conformational analysis aims to identify the most stable of these arrangements and the energy barriers between them.

A common approach involves systematically rotating the rotatable bonds and calculating the potential energy of each resulting conformation. For the oxane ring, the primary conformations of interest are the chair, boat, and twist-boat forms. The orientation of the propanoic acid substituent (axial vs. equatorial) on the chair conformer would be a critical aspect of this analysis. Studies on similar saturated heterocyclic systems often show a strong preference for the chair conformation with bulky substituents in the equatorial position to minimize steric hindrance.

Illustrative Data: Relative Energies of Conformers This table provides a hypothetical energy landscape for different conformations of this compound. The data is for illustrative purposes only.

| Conformation | Hypothetical Relative Energy (kcal/mol) | Side Chain Orientation |

|---|---|---|

| Chair | 0.00 | Equatorial |

| Chair | +5.5 | Axial |

| Twist-Boat | +6.0 | - |

| Boat | +7.2 | - |

Reaction Mechanism Studies using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a widely used computational method to study the mechanisms of chemical reactions. It can be used to map the entire energy profile of a reaction, including the structures of reactants, transition states, and products.

For This compound , DFT could be used to investigate various potential reactions, such as its synthesis or degradation. For example, a study might model the reaction pathway for the formation of an ester from the propanoic acid group. This would involve locating the transition state structure for the esterification reaction and calculating its activation energy, which determines the reaction rate. Similar DFT studies have been applied to understand reaction mechanisms in related heterocyclic and carboxylic acid compounds.

Molecular Dynamics Simulations for Conformational Flexibility

While conformational analysis identifies stable energy minima, molecular dynamics (MD) simulations provide a view of the molecule's behavior over time at a given temperature. By simulating the movements of all atoms according to the principles of classical mechanics, MD can explore the accessible conformational space and the transitions between different conformations.

An MD simulation of This compound in a solvent, such as water, would reveal the dynamic interplay between the oxane ring and the propanoic acid side chain. It would show how the molecule flexes and how its conformation changes over nanoseconds or microseconds. This information is particularly valuable for understanding how the molecule might interact with other molecules, such as biological receptors.

Prediction of Spectroscopic Properties through Computational Methods

Computational methods can predict various spectroscopic properties of a molecule, which can be used to interpret experimental spectra or to identify the molecule.

For This compound , computational techniques could predict its Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants. These predicted values, when compared to experimental data, can help confirm the structure and assign the signals in the spectrum. Similarly, the vibrational frequencies from an infrared (IR) spectrum can be calculated to help identify the characteristic functional groups within the molecule.

Illustrative Data: Predicted Spectroscopic Data This table shows a hypothetical comparison of calculated and experimental spectroscopic data for this compound. This data is for illustrative purposes only.

| Spectroscopic Property | Hypothetical Calculated Value | Hypothetical Experimental Value |

|---|---|---|

| 13C NMR Chemical Shift (C=O) | 178 ppm | 175 ppm |

| 1H NMR Chemical Shift (-COOH) | 12.1 ppm | 12.0 ppm |

| IR Vibrational Frequency (C=O stretch) | 1715 cm-1 | 1710 cm-1 |

Applications in Chemical Research and Development

Utilisation as a Chiral Building Block in Asymmetric Synthesis

Chiral building blocks are essential components in asymmetric synthesis, a field focused on the selective creation of a single enantiomer of a chiral molecule. The therapeutic efficacy of many pharmaceuticals is often dependent on their specific stereochemistry. Compounds like 2-Methyl-3-(oxan-4-yl)propanoic acid, possessing a defined stereocenter, can serve as foundational synthons, transferring their chirality to a larger, target molecule.

The primary methods for preparing chiral compounds involve asymmetric synthesis, biosynthesis, and the resolution of optical isomers. In asymmetric synthesis, a chiral catalyst or auxiliary is used to influence the stereochemical outcome of a reaction. The use of pre-existing chiral molecules, or "chiral building blocks," is a powerful strategy that embeds chirality into the final product from the outset. For instance, the synthesis of novel chiral α-amino acids and β-amino alcohols often relies on the selective reduction of precursor molecules using chiral metal catalysts like DuPHOS Rh-catalyst. nih.govresearchgate.net Similarly, organocatalysts such as L-proline have been effectively used to induce enantioselectivity in the synthesis of chiral pyrans and thiopyrans. mdpi.com

The (R)- or (S)-enantiomer of this compound could be employed in synthetic pathways where its carboxylic acid group is modified or used to form amide or ester linkages, while the inherent chirality at the adjacent carbon dictates the stereochemistry of subsequent transformations.

Table 1: Potential Asymmetric Reactions Employing Chiral Building Blocks

| Reaction Type | Chiral Catalyst/Building Block Example | Product Type | Potential Role of this compound |

|---|---|---|---|

| Asymmetric Hydrogenation | (+)-1,2-Bis((2S,5S)-2,5-diethylphospholano)benzene (DuPHOS) | Chiral α-amino acids nih.gov | As a substrate for further modification after its own enantioselective synthesis. |

| Organocatalytic Michael Addition | L-proline | Enantiomerically enriched pyrans mdpi.com | The oxane ring could be a target for ring-opening or modification, with the chiral center directing the reaction. |

Intermediate for the Synthesis of Structurally Complex Molecules

The functional groups present in this compound—the carboxylic acid and the ether linkage within the oxane ring—provide multiple reaction sites. This makes it a suitable intermediate for elaboration into more complex molecular architectures, such as those found in natural products or novel therapeutic agents. The carboxylic acid can be readily converted into esters, amides, alcohols, or other functional groups, serving as a handle for extending the carbon chain or coupling with other molecules.

For example, propanoic acid derivatives are key intermediates in the synthesis of various biologically active compounds. The synthesis of marine-derived natural product analogues and tropane alkaloids often involves multi-step pathways where chiral intermediates are progressively modified. uq.edu.auresearchgate.net The oxane ring, a common motif in many natural products, imparts specific physicochemical properties such as increased water solubility and the ability to participate in hydrogen bonding, which can be crucial for biological activity.

Design and Synthesis of Analogues with Modified Pharmacophores for Structure-Activity Relationship Studies

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. By systematically modifying different parts of a lead molecule and evaluating the biological effects of these changes, chemists can optimize potency, selectivity, and pharmacokinetic properties.

The scaffold of this compound offers several points for modification to generate a library of analogues for SAR studies.

The Oxane Ring: The ring could be replaced with other heterocyclic systems (e.g., piperidine, pyrrolidine) or acyclic ethers to probe the importance of the ether oxygen and ring conformation.

The Carboxylic Acid: This group could be esterified or converted to various amides or bioisosteres like tetrazoles to modulate acidity, lipophilicity, and interactions with biological targets.

The Methyl Group: Substitution at the C2 position could be varied with larger alkyl or functionalized groups to explore steric and electronic effects near the chiral center.

For instance, a study on valsartan, a butanoic acid derivative, involved synthesizing a series of ester derivatives to evaluate their potential as angiotensin-II receptor antagonists, thereby establishing a clear SAR. mdpi.com Another study on 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives found that the presence of an oxime moiety significantly enhanced antiproliferative activity against cancer cells, highlighting a key pharmacophoric feature. mdpi.com

Table 2: Hypothetical SAR Study of this compound Analogues This table illustrates a theoretical approach to modifying the parent compound and the expected data generated from such a study.

| Compound ID | Modification from Parent Compound | Rationale for Modification | Hypothetical Biological Activity (IC₅₀, µM) |

| Parent | None | Baseline | 15.2 |

| Analogue 1 | Carboxylic acid converted to methyl ester | Increase lipophilicity, probe H-bond donor importance | 25.8 |

| Analogue 2 | Carboxylic acid converted to N-benzyl amide | Introduce steric bulk, potential for new interactions | 8.5 |

| Analogue 3 | Oxane ring replaced with cyclohexane (B81311) | Remove H-bond accepting ether oxygen | 45.1 |

| Analogue 4 | C2-Methyl group replaced with ethyl group | Probe steric tolerance at the chiral center | 12.3 |

Precursor for Functional Materials and Chemical Probes

While less common for this specific class of molecule, the functional handles on this compound could potentially be used to incorporate it into larger systems like polymers or as a component of chemical probes. The carboxylic acid can be attached to polymer backbones or surfaces through ester or amide linkages. If synthesized with a fluorescent tag or a reactive group, derivatives could be used as chemical probes to study biological systems. The oxane moiety could influence the solubility and conformational properties of such materials. For example, pyrone-based building blocks are used in the construction of more complex fluorinated azaheterocycles, demonstrating how heterocyclic scaffolds can be valuable precursors in materials science. mdpi.com

Q & A

Q. What are the most effective synthetic routes for 2-methyl-3-(oxan-4-yl)propanoic acid, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves multi-step strategies, including esterification, hydrogenation, and deprotection. For example:

- Key Step : Esterification of a propanoic acid derivative with ethanol under acidic catalysis (e.g., H₂SO₄) at reflux conditions .

- Intermediate Handling : Use of tert-butoxycarbonyl (Boc) groups to protect reactive amino groups, as seen in structurally related compounds, ensures stability during synthesis .

- Optimization : Adjusting solvent polarity (e.g., THF for etherification) and catalyst loading (e.g., NaH for alkoxide formation) can improve yields .

Q. What purification and characterization techniques are recommended for this compound?

Methodological Answer:

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane mixtures) or recrystallization from ethanol/water mixtures .

- Characterization :

- Spectroscopy : NMR (¹H/¹³C) for structural confirmation (e.g., δ 1.2–1.4 ppm for methyl groups, δ 3.4–3.8 ppm for oxane protons) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., calculated [M+H]⁺ = 273.33) .

Q. How do physicochemical properties (e.g., solubility, melting point) influence experimental design?

Methodological Answer:

- Solubility : Limited aqueous solubility (e.g., in PBS buffer) necessitates DMSO or ethanol as co-solvents for biological assays .

- Thermal Stability : Melting points (e.g., 85–89°C for analogous propanoic acids) guide storage conditions (2–8°C for labile derivatives) .

Advanced Research Questions

Q. What challenges arise in enantioselective synthesis, and how can they be addressed?

Methodological Answer:

- Challenges : Racemization during Boc-deprotection or ester hydrolysis.

- Solutions : Use chiral catalysts (e.g., L-proline derivatives) or enzymatic resolution (e.g., lipases) to retain stereochemistry .

- Example : (2R)-configured analogs require strict anhydrous conditions during tert-butyl ester cleavage .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

-

Substituent Effects : Modifying the oxane ring (e.g., replacing with tetrahydropyran) alters metabolic stability.

-

Data-Driven SAR :

Derivative Substituent Bioactivity (IC₅₀) Source A 4-Methyl 28.08 µM (DPPH) B 4-Fluoro 15.20 µM (DPPH)

Q. What computational approaches predict binding affinity or metabolic pathways?

Methodological Answer:

- Docking Studies : Molecular dynamics simulations (e.g., AutoDock Vina) to map interactions with opioid receptors .

- ADMET Prediction : Tools like SwissADME assess logP (lipophilicity) and CYP450 metabolism .

Q. How can analytical methods resolve contradictions in reported biological activity?

Methodological Answer:

- Impurity Profiling : HPLC-MS to detect trace byproducts (e.g., <0.1% of de-esterified analogs) that may skew bioactivity data .

- Assay Validation : Standardize antioxidant assays (DPPH/ABTS) with ascorbic acid controls to normalize results .

Q. What in vivo models are suitable for studying pharmacokinetics or toxicity?

Methodological Answer:

- Rodent Models : Administer derivatives intravenously (1–10 mg/kg) to measure plasma half-life and urinary excretion .

- Toxicity Screening : OECD guidelines for acute oral toxicity (LD₅₀ determination) and genotoxicity (Ames test) .

Tables for Key Data

Q. Table 1: Comparative Antioxidant Activity of Propanoic Acid Derivatives

| Compound | DPPH IC₅₀ (µM) | ABTS IC₅₀ (µM) | Reference |

|---|---|---|---|

| 2-Methyl-3-(oxan-4-yl)PA* | 28.08 | 2402.95 | |

| Ascorbic Acid | 20.00 | 1500.00 |

Q. Table 2: Structural Analogs and Reactivity

| Compound | Substituent | Key Reactivity Change | Source |

|---|---|---|---|

| 3-Amino-3-(2-Bromo-4-methylphenyl) | Br → NH₂ | Enhanced nucleophilic substitution | |

| Ethyl 2-methyl-3-(4-methylphenyl) | Methyl → H | Reduced steric hindrance |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.